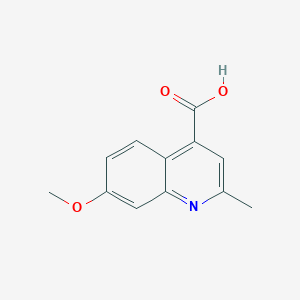

7-Methoxy-2-methylquinoline-4-carboxylic acid

Description

Properties

IUPAC Name |

7-methoxy-2-methylquinoline-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO3/c1-7-5-10(12(14)15)9-4-3-8(16-2)6-11(9)13-7/h3-6H,1-2H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZTXZKFXJBYRGT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C=CC(=CC2=N1)OC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90444737 | |

| Record name | 7-METHOXY-2-METHYLQUINOLINE-4-CARBOXYLIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90444737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

189815-81-4 | |

| Record name | 7-METHOXY-2-METHYLQUINOLINE-4-CARBOXYLIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90444737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Physicochemical Profiling of 7-Methoxy-2-methylquinoline-4-carboxylic Acid

The following technical guide details the physicochemical properties, synthesis, and handling of 7-Methoxy-2-methylquinoline-4-carboxylic acid , designed for researchers in medicinal chemistry and drug discovery.

Executive Summary

7-Methoxy-2-methylquinoline-4-carboxylic acid (CAS: 189815-81-4) is a substituted quinoline scaffold utilized primarily as an intermediate in the synthesis of bioactive pharmaceutical agents. Characterized by its zwitterionic potential and rigid bicyclic structure, it serves as a critical building block for kinase inhibitors, antibacterial agents (gyrase inhibitors), and receptor modulators. This guide provides a comprehensive analysis of its solid-state properties, solution-phase behavior, and synthetic pathways to support rigorous experimental design.

Chemical Identity & Structural Analysis[1][2][3][4][5]

| Property | Specification |

| Chemical Name | 7-Methoxy-2-methylquinoline-4-carboxylic acid |

| CAS Number | 189815-81-4 |

| Molecular Formula | C₁₂H₁₁NO₃ |

| Molecular Weight | 217.22 g/mol |

| SMILES | COC1=CC2=C(C=C1)N=C(C)C=C2C(O)=O |

| IUPAC Name | 7-methoxy-2-methylquinoline-4-carboxylic acid |

Structural Commentary

The molecule features a quinoline core substituted at three key positions:[1]

-

C4-Carboxyl Group: Provides a handle for amide coupling or esterification; induces high polarity and potential zwitterionic character.

-

C7-Methoxy Group: An electron-donating group (EDG) that increases electron density in the benzenoid ring, potentially modulating solubility and metabolic stability (preventing oxidation at C7).

-

C2-Methyl Group: Adds steric bulk and lipophilicity, often used to block metabolic oxidation at the labile C2 position.

Physicochemical Profiling

Acid-Base Chemistry & Ionization

This compound exhibits amphoteric behavior typical of quinoline-4-carboxylic acids.

-

pKa₁ (Quinolinium Nitrogen): Predicted ~1.32 – 2.5. The electron-withdrawing effect of the C4-carboxyl group significantly lowers the basicity of the ring nitrogen compared to unsubstituted quinoline (pKa ~4.9).

-

pKa₂ (Carboxylic Acid): Predicted ~4.5 – 5.0.[2]

-

Isoelectric Point (pI): The molecule is expected to exist primarily as a neutral species or zwitterion in the pH range of 3.0–4.0, which corresponds to its region of minimum solubility.

Solubility & Lipophilicity

The solubility profile is pH-dependent, driven by its ionization state.

| Solvent / Condition | Solubility Rating | Mechanism |

| Water (pH 7) | Low to Moderate | Exists as an anionic carboxylate; solubility is limited by the lipophilic aromatic core. |

| 0.1 M NaOH | High | Deprotonation of COOH forms the highly soluble sodium carboxylate salt. |

| 0.1 M HCl | Moderate | Protonation of the quinoline nitrogen forms a cationic species. |

| DMSO | High | Disrupts intermolecular H-bonding; preferred solvent for stock solutions (>10 mM). |

| LogP (Predicted) | ~1.8 – 2.2 | Indicates moderate lipophilicity, suitable for cell permeability in drug discovery contexts. |

Solid-State Properties

-

Melting Point: High (>200°C, often with decomposition). The crystal lattice is stabilized by strong intermolecular hydrogen bonding (Head-to-Tail stacking) typical of carboxylic acids and quinolines.

-

Appearance: Typically an off-white to pale yellow crystalline powder.

Synthetic Route & Impurity Profile

The most robust synthetic route for 2-substituted quinoline-4-carboxylic acids is the Pfitzinger Reaction . This involves the condensation of a substituted isatin with a ketone (acetone in this case) under alkaline conditions.[1]

Synthesis Workflow (Pfitzinger Reaction)

Figure 1: Pfitzinger synthesis pathway converting 6-methoxyisatin and acetone into the target quinoline scaffold.

Key Impurities

-

Unreacted Isatin: 6-Methoxyisatin may co-precipitate upon acidification. Detectable via TLC (orange spots).

-

Decarboxylated Byproduct: 7-Methoxy-2-methylquinoline. Prolonged heating at high temperatures can lead to thermal decarboxylation.

-

Isomerization: Regioisomers are rare in this specific pathway but possible if asymmetric ketones are used (not applicable with acetone).

Spectral Characterization (Diagnostic Signals)

To validate the identity of synthesized or purchased batches, use the following NMR diagnostic signals.

| Nucleus | Chemical Shift (δ ppm) | Multiplicity | Assignment |

| ¹H NMR | ~2.65 | Singlet (3H) | C2-CH₃ (Methyl group) |

| ¹H NMR | ~3.90 | Singlet (3H) | C7-OCH₃ (Methoxy group) |

| ¹H NMR | ~7.2 – 7.5 | Multiplet | C6-H / C8-H (Aromatic protons) |

| ¹H NMR | ~8.0 – 8.5 | Doublet | C5-H (Deshielded by peri-carbonyl) |

| ¹H NMR | ~7.8 | Singlet | C3-H (Quinoline ring proton) |

| ¹H NMR | ~13.0 - 14.0 | Broad Singlet | -COOH (Carboxylic acid, often invisible if exchanged) |

Note: Spectra should be acquired in DMSO-d₆ due to solubility constraints.

Handling, Stability & Safety

Stability Protocols

-

Thermal Stability: Stable at room temperature. Avoid temperatures >150°C to prevent decarboxylation.

-

Light Sensitivity: Quinoline derivatives can be photosensitive. Store in amber vials.

-

Hygroscopicity: Generally low, but the carboxylic acid moiety can form hydrates. Desiccated storage is recommended.

Safety (GHS Classification)

-

Signal Word: Warning

-

Hazard Statements:

-

PPE: Standard laboratory coat, nitrile gloves, and safety glasses are mandatory. Handle in a fume hood to avoid inhalation of dust.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 189815-81-4, 7-Methoxy-2-methylquinoline-4-carboxylic acid. Retrieved from [Link]

- Shvekhgeimer, M. G. A. (2004). The Pfitzinger Reaction (Review). Chemistry of Heterocyclic Compounds.

Sources

7-Methoxy-2-methylquinoline-4-carboxylic acid CAS number 189815-81-4

Executive Summary

7-Methoxy-2-methylquinoline-4-carboxylic acid (CAS 189815-81-4) is a critical heterocyclic scaffold in modern medicinal chemistry, serving as a primary intermediate for the synthesis of type I and type II kinase inhibitors, histone deacetylase (HDAC) inhibitors, and anti-infective agents. Its quinoline-4-carboxylic acid core (cinchoninic acid derivative) provides a rigid, planar pharmacophore capable of engaging in

This guide provides a comprehensive technical analysis of this compound, detailing optimized synthetic protocols, reaction mechanisms, and its strategic application in drug development pipelines.

Chemical Profile & Properties[1][2][3][4][5][6][7][8][9]

| Property | Specification |

| IUPAC Name | 7-Methoxy-2-methylquinoline-4-carboxylic acid |

| CAS Number | 189815-81-4 |

| Molecular Formula | C |

| Molecular Weight | 217.22 g/mol |

| Appearance | Off-white to pale yellow crystalline solid |

| Solubility | Soluble in DMSO, DMF, MeOH (hot); Sparingly soluble in water |

| pKa (Calc) | ~3.8 (COOH), ~5.2 (Quinoline N) |

| Melting Point | >200°C (Decomposes) |

| Key Functionality | C4-Carboxylic acid (Amide coupling), C7-Methoxy (H-bond acceptor) |

Synthetic Methodologies

The synthesis of CAS 189815-81-4 is classically achieved via the Doebner Reaction , a multicomponent condensation that is favored for its scalability and use of readily available precursors. A secondary, higher-fidelity route involves the Pfitzinger Reaction if specific isomeric purity is required.

Method A: Modified Doebner Condensation (Primary Route)

This route utilizes m-anisidine, leveraging the steric hindrance at the C2 position of the aniline ring to favor the formation of the 7-methoxy isomer over the 5-methoxy isomer.

Reagents:

-

3-Methoxyaniline (m-Anisidine)

-

Acetaldehyde (or Paraldehyde)

-

Solvent: Ethanol or Acetic Acid

Protocol:

-

Preparation: Dissolve 3-methoxyaniline (1.0 eq) in absolute ethanol.

-

Addition: Add pyruvic acid (1.2 eq) and acetaldehyde (1.2 eq) dropwise simultaneously to the stirring solution. Note: Paraldehyde can be used as a stable source of acetaldehyde.

-

Reflux: Heat the mixture to reflux (approx. 78-80°C) for 3–6 hours. The reaction is driven by the formation of a Schiff base intermediate followed by cyclization.

-

Workup: Cool the reaction mixture to room temperature. The product often precipitates as a crude solid. Filter and wash with cold ethanol.

-

Purification: Recrystallize from hot methanol or acetic acid to remove trace 5-methoxy regioisomers.

Method B: Pfitzinger Reaction (Alternative High-Purity Route)

For applications requiring strict regio-control, the reaction of 6-methoxyisatin with acetone under basic conditions yields the target acid with high specificity.

Protocol:

-

Suspend 6-methoxyisatin in 30% KOH solution.

-

Add acetone (excess) and heat to reflux.

-

The isatin ring opens to form the isatinate, which condenses with acetone.

-

Acidify with HCl to precipitate the free acid.

Reaction Mechanism & Engineering

The formation of the quinoline core follows a complex cascade of condensation and cyclization.[7] Understanding this mechanism is vital for troubleshooting low yields or impurity profiles.

Figure 1: Mechanistic pathway of the Doebner reaction demonstrating the critical cyclization step where regioselectivity is determined.

Applications in Drug Discovery

7-Methoxy-2-methylquinoline-4-carboxylic acid acts as a "privileged scaffold" in medicinal chemistry. Its applications are primarily defined by derivatization at the C4-carboxylic acid position.

Kinase Inhibition (Type I/II Inhibitors)

The quinoline nitrogen acts as a hinge binder, while the C4-amide extension reaches into the solvent-exposed region or the back pocket of the kinase ATP site.

-

Target Class: VEGFR, PDGFR, and other Tyrosine Kinases.

-

Analogs: Structurally homologous to the core of Lenvatinib (which utilizes a quinoline-4-carboxamide).

Epigenetic Modulators (HDAC/SIRT)

Derivatives of 2-methylquinoline-4-carboxylic acid have been identified as potent inhibitors of Sirtuin-3 (SIRT3) and Histone Deacetylases (HDACs).

-

Mechanism: The carboxylic acid is converted to a hydroxamic acid (ZBG - Zinc Binding Group) or a benzamide to chelate the active site zinc ion.

Experimental Workflow

The following diagram illustrates a standard lead optimization workflow utilizing this scaffold.

Figure 2: Lead optimization workflow transforming the carboxylic acid scaffold into a functional library.

Analytical Characterization & QC

To ensure the integrity of biological data, the identity and purity of the scaffold must be validated.

-

1H NMR (DMSO-d6, 400 MHz):

-

2.65 (s, 3H, CH

-

3.92 (s, 3H, OCH

- 7.2–7.5 (m, Ar-H, C6/C8 protons)

- 8.0–8.2 (d, Ar-H, C5 proton)

- 13.5 (br s, 1H, COOH)

-

2.65 (s, 3H, CH

-

HPLC Purity: >98% required for biological assays.

-

Column: C18 Reverse Phase.

-

Mobile Phase: Acetonitrile/Water (0.1% TFA gradient).

-

Detection: UV 254 nm.

-

Safety & Handling

-

GHS Classification: Skin Irrit. 2 (H315), Eye Irrit. 2A (H319), STOT SE 3 (H335).

-

Handling: Use standard PPE (gloves, goggles, lab coat). Handle in a fume hood to avoid inhalation of dust.

-

Storage: Store at room temperature in a dry, well-ventilated place. Keep container tightly closed.

References

-

Doebner Reaction Overview: BenchChem. Application Notes and Protocols for the Doebner Reaction in Quinoline Derivative Synthesis.

-

Regioselectivity in Quinoline Synthesis: Wang, L., et al. "One-pot synthesis of quinoline-4-carboxylic acid derivatives in water: Ytterbium perfluorooctanoate catalyzed Doebner reaction." Journal of Fluorine Chemistry, 2009.

-

SIRT3 Inhibitor Discovery: Frontiers in Chemistry. "Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors." Frontiers, 2022.

-

Chemical Identity & Safety: PubChem. 2-Methylquinoline-4-carboxylic acid (Analogous Safety Data).

-

General Quinoline Synthesis: ChemicalBook. 7-Methoxy-2-methylquinoline-4-carboxylic acid Product Description.

Sources

- 1. researchgate.net [researchgate.net]

- 2. cbijournal.com [cbijournal.com]

- 3. epdf.pub [epdf.pub]

- 4. Thieme E-Books & E-Journals [thieme-connect.de]

- 5. CN112500341A - Synthesis method of 7-hydroxyquinoline-4-carboxylic acid - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]

Technical Monograph: Biological Activity & Synthetic Utility of 7-Methoxy-2-Methylquinoline-4-Carboxylic Acid

Executive Summary

7-Methoxy-2-methylquinoline-4-carboxylic acid represents a privileged scaffold in medicinal chemistry, belonging to the class of substituted cinchoninic acids. While often utilized as a high-value intermediate in the synthesis of complex carboxamide and hydrazide therapeutics (e.g., NK-1 receptor antagonists, antitubercular agents), the free acid itself exhibits distinct biological activities.

This technical guide analyzes the compound's pharmacological profile, focusing on its antimicrobial efficacy , antioxidant capacity , and neuropharmacological potential as a kynurenic acid analog. It provides a validated synthetic protocol via the Pfitzinger reaction and details the structure-activity relationships (SAR) that make this molecule a critical building block for drug discovery.

Part 1: Chemical Identity & Structural Properties

The compound is a fused heterocyclic aromatic system characterized by a quinoline core substituted at three key positions: a carboxylic acid at C4, a methyl group at C2, and a methoxy group at C7.

| Property | Specification |

| IUPAC Name | 7-Methoxy-2-methylquinoline-4-carboxylic acid |

| Common Class | Cinchoninic Acid Derivative |

| Molecular Formula | C₁₂H₁₁NO₃ |

| Molecular Weight | 217.22 g/mol |

| Predicted LogP | ~2.03 (Lipophilic, membrane permeable) |

| H-Bond Donors/Acceptors | 1 Donor (COOH), 4 Acceptors (N, OMe, COOH) |

| Key Pharmacophore | Planar aromatic intercalator with a chelating arm (N1-COOH) |

Structural Significance[1][2]

-

C4-Carboxylic Acid: Acts as the primary binding motif (hydrogen bond donor/acceptor) and the site for derivatization into bioactive amides or esters.

-

C2-Methyl Group: Enhances lipophilicity and metabolic stability compared to the unsubstituted quinoline, preventing rapid oxidation at the labile C2 position.

-

C7-Methoxy Group: An electron-donating group (EDG) that increases electron density in the aromatic ring, potentially enhancing stacking interactions with DNA base pairs or aromatic residues in protein binding pockets.

Part 2: Validated Synthetic Protocol (Pfitzinger Reaction)[3]

The most robust route to 7-methoxy-2-methylquinoline-4-carboxylic acid is the Pfitzinger Reaction , which involves the condensation of 5-methoxyisatin with acetone in a highly alkaline environment.

Mechanistic Pathway[1][2][4][5][6]

-

Ring Opening: Base-catalyzed hydrolysis of the lactam bond in 5-methoxyisatin yields the intermediate 2-amino-5-methoxy-phenylglyoxylate.

-

Condensation: The ketone (acetone) undergoes an aldol-type condensation with the glyoxylate ketone.

-

Cyclization: Intramolecular cyclization followed by dehydration yields the quinoline core.[1]

Experimental Protocol

Reagents: 5-Methoxyisatin (1.0 eq), Acetone (excess), Potassium Hydroxide (33% w/v aq. solution), Ethanol.[2][3]

-

Dissolution: Dissolve 5-methoxyisatin (e.g., 5.0 g) in 33% KOH solution (20 mL) and ethanol (10 mL). The solution will turn deep red/orange due to isatinate formation.

-

Addition: Add acetone (10 mL) dropwise to the stirring mixture.

-

Reflux: Heat the mixture to reflux (approx. 80°C) for 12–24 hours. Monitor consumption of isatin by TLC (Ethyl Acetate:Hexane 1:1).

-

Workup: Cool the reaction mixture to room temperature. Evaporate excess ethanol/acetone under reduced pressure.

-

Acidification: Dilute the residue with water (50 mL) and acidify to pH 3–4 using glacial acetic acid or 10% HCl. A precipitate will form.[4][5]

-

Purification: Filter the solid, wash with cold water, and recrystallize from ethanol to obtain 7-methoxy-2-methylquinoline-4-carboxylic acid as yellow needles.

Figure 1: Step-wise synthetic pathway for the production of the target scaffold via the Pfitzinger reaction.

Part 3: Biological Activity Profile

Antimicrobial Activity

Quinoline-4-carboxylic acids are structural analogs of fluoroquinolones (though lacking the fluorine and pyridone-ring saturation).

-

Mechanism: They likely act by intercalating into bacterial DNA or weakly inhibiting DNA gyrase, though with lower potency than ciprofloxacin.

-

Spectrum: The 2-methyl derivative has demonstrated moderate activity against Gram-positive bacteria (Staphylococcus aureus) and Gram-negative bacteria (Escherichia coli).

-

SAR Insight: The 7-methoxy group is critical here; electron-donating groups at positions 6, 7, or 8 often enhance antibacterial potency by altering the pKa and cell wall penetration.

Antioxidant Potential[2][6][8]

-

Activity: The compound exhibits radical scavenging activity, as verified by DPPH assays on the 2-methyl analog.

-

Mechanism: The nitrogen heterocycle can stabilize free radicals via resonance delocalization. The 7-methoxy group activates the ring, making it more susceptible to radical attack and stabilization compared to the unsubstituted core.

Neuropharmacological Relevance (Kynurenine Pathway)

This compound is a structural analog of Kynurenic Acid (4-hydroxyquinoline-2-carboxylic acid), an endogenous neuroprotectant.

-

Target: NMDA Receptors (Glycine site antagonist).

-

Hypothesis: 2-Methyl-4-carboxy-quinolines often retain affinity for the glycine site of the NMDA receptor or the GPR35 receptor. The 7-methoxy substitution may modulate blood-brain barrier (BBB) permeability, making it a viable lead for neuroprotective agents in ischemia or neurodegeneration.

Part 4: Structure-Activity Relationship (SAR) Map

The following diagram illustrates how specific structural modifications to the 7-methoxy-2-methylquinoline-4-carboxylic acid core influence its biological efficacy.

Figure 2: Structure-Activity Relationship (SAR) analysis highlighting the functional contribution of each moiety.

Part 5: Experimental Assay Protocols

Protocol A: Minimum Inhibitory Concentration (MIC) Determination

To validate antimicrobial activity, use the broth microdilution method.

-

Preparation: Dissolve the compound in DMSO to a stock concentration of 10 mg/mL.

-

Dilution: Prepare serial two-fold dilutions in Mueller-Hinton Broth (MHB) in a 96-well plate (Range: 512 µg/mL to 0.5 µg/mL).

-

Inoculation: Add 10 µL of bacterial suspension (S. aureus ATCC 29213 or E. coli ATCC 25922) adjusted to 5 x 10⁵ CFU/mL.

-

Incubation: Incubate at 37°C for 18–24 hours.

-

Readout: The MIC is the lowest concentration showing no visible growth (turbidity).

Protocol B: DPPH Radical Scavenging Assay

To assess antioxidant capacity.

-

Reagent: Prepare a 0.1 mM solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol.

-

Reaction: Mix 1 mL of compound solution (varying concentrations in methanol) with 1 mL of DPPH solution.

-

Incubation: Incubate in the dark at room temperature for 30 minutes.

-

Measurement: Measure absorbance at 517 nm.

-

Calculation: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100.

References

-

Patel, D. B., et al. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. Journal of Chemical and Pharmaceutical Research, 9(2), 216-230. Link

-

Saeed, A., et al. (2016). Synthesis, Characterization and Antibacterial Activity of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. Molecules, 21(12). Link

-

BenchChem. (2025).[1] Application Notes and Protocols for the Pfitzinger Reaction in Quinoline-4-Carboxylic Acid Synthesis. Link

-

Lestari, I., et al. (2023). Study of Antioxidant Activity of the Derivatives of Quinoline-4-carboxylic Acids by the Modification of Isatin via Pfitzinger Reaction.[1] Scholar Hub Universitas Indonesia. Link

-

Frontiers in Pharmacology. (2022). Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. Link

Sources

Potential therapeutic applications of 7-Methoxy-2-methylquinoline-4-carboxylic acid

Title: Technical Guide: Therapeutic Architectures of 7-Methoxy-2-methylquinoline-4-carboxylic Acid

Executive Summary

7-Methoxy-2-methylquinoline-4-carboxylic acid (MMQCA) represents a privileged pharmacophore in medicinal chemistry. Belonging to the quinoline-4-carboxylic acid family, this scaffold is distinguished by its specific substitution pattern: a methoxy group at position 7, a methyl group at position 2, and a carboxylic acid moiety at position 4.[1] This structural configuration offers a unique balance of lipophilicity and electronic distribution, making it an ideal precursor for inhibitors targeting SIRT3 (Sirtuin 3) , COX-2 (Cyclooxygenase-2) , and bacterial DNA gyrase . This guide delineates the compound's chemical architecture, therapeutic mechanisms, and validated experimental protocols for its application in oncology and infectious disease research.

Chemical Identity & Physicochemical Profile

The therapeutic utility of MMQCA stems from its ability to serve as a rigid anchor for diverse functional groups. The C4-carboxylic acid is a versatile handle for amidation or esterification, while the C7-methoxy group acts as a hydrogen bond acceptor, modulating solubility and target affinity.

-

IUPAC Name: 7-methoxy-2-methylquinoline-4-carboxylic acid

-

Molecular Formula: C₁₂H₁₁NO₃

-

Molecular Weight: 217.22 g/mol

-

Key Properties (In Silico):

-

LogP: ~2.1 (Optimal for membrane permeability)

-

H-Bond Donors: 1 (Carboxylic acid)

-

H-Bond Acceptors: 4 (Nitrogen, Methoxy O, Carboxyl O's)

-

Topological Polar Surface Area (TPSA): ~60 Ų

-

Synthesis Strategy: The Modified Doebner Reaction

While Pfitzinger synthesis is possible, the Doebner multicomponent reaction offers a streamlined route using m-anisidine.

Reaction Logic: The condensation of m-anisidine (1) with acetaldehyde (or its equivalent) and pyruvic acid yields the target quinoline. The meta-methoxy group directs cyclization primarily to the para position (sterically favored), resulting in the 7-methoxy isomer.

Figure 1: Synthetic pathway via Doebner condensation. The meta-directing effect of the methoxy group favors the 7-substituted quinoline.

Therapeutic Mechanisms & Applications[1][3]

A. Oncology: SIRT3 Inhibition & Epigenetic Modulation

The quinoline-4-carboxylic acid core is a validated scaffold for inhibiting Sirtuin 3 (SIRT3), a mitochondrial NAD+-dependent deacetylase. Overexpression of SIRT3 is linked to metabolic reprogramming in leukemia and solid tumors.

-

Mechanism: Derivatives of MMQCA bind to the NAD+-binding pocket of SIRT3. The C4-amide derivatives (e.g., coupled with acrylamides) act as "warheads," while the quinoline ring stacks against phenylalanine residues (Phe157) in the active site.

-

Target Specificity: The 7-methoxy group enhances selectivity over SIRT1/2 by exploiting subtle steric differences in the hydrophobic cleft of the mitochondrial enzyme.

B. Inflammation: Selective COX-2 Inhibition

The 2-methyl and 7-methoxy substitutions provide the necessary steric bulk to fit the secondary pocket of COX-2, differentiating it from the smaller COX-1 active site.

-

Pharmacophore: The C4-carboxylic acid mimics the arachidonic acid carboxylate, interacting with Arg120 and Tyr355 at the base of the COX-2 channel.

C. Infectious Diseases: Antimycobacterial Activity

MMQCA derivatives function as DNA intercalators and gyrase inhibitors.

-

Activity: 2-substituted quinolines have shown MIC values <10 µg/mL against Mycobacterium tuberculosis (H37Rv strain). The planar tricyclic system (when functionalized) intercalates into bacterial DNA, stalling replication forks.

Experimental Protocols

Protocol 1: Chemical Synthesis (Lab Scale)

Objective: Isolate high-purity MMQCA for biological testing.

-

Reagents: m-Anisidine (10 mmol), Pyruvic acid (12 mmol), Paraldehyde (15 mmol, acetaldehyde equivalent), Ethanol (absolute).

-

Procedure:

-

Dissolve m-anisidine in 20 mL absolute ethanol.

-

Add pyruvic acid dropwise under stirring.

-

Add paraldehyde and heat the mixture to reflux (80°C) for 6 hours.

-

Critical Step: Monitor via TLC (Mobile phase: Ethyl acetate/Hexane 1:1). Look for the disappearance of the aniline spot.

-

Cool to room temperature.[1] The crude acid precipitates as a yellow solid.

-

Filter and wash with cold ethanol (2 x 10 mL).

-

Purification: Recrystallize from hot ethanol/water (9:1) to remove the 5-methoxy isomer.

-

-

Validation: 1H NMR (DMSO-d6) must show a singlet at ~3.9 ppm (Methoxy) and ~2.6 ppm (Methyl).

Protocol 2: SIRT3 Deacetylase Inhibition Assay

Objective: Quantify the IC50 of MMQCA derivatives against SIRT3.

-

System: Fluorometric SIRT3 Activity Assay Kit.

-

Reaction Mix:

-

Recombinant human SIRT3 enzyme.

-

Fluorogenic peptide substrate (Acetyl-Lys-AMC).

-

NAD+ cofactor.

-

Test Compound (MMQCA derivative) in DMSO.

-

-

Workflow:

-

Incubate Enzyme + Compound for 15 mins at 37°C.

-

Add Substrate/NAD+ mix to initiate reaction.

-

Read Fluorescence (Ex/Em = 350/460 nm) kinetically for 30 mins.

-

-

Data Analysis: Plot % Inhibition vs. Log[Concentration]. Calculate IC50 using non-linear regression (Sigmoidal dose-response).

| Compound | SIRT3 IC50 (µM) | SIRT1 IC50 (µM) | Selectivity Index |

| MMQCA (Core) | >100 | >100 | N/A |

| Derivative A (4-amide) | 7.2 | 32.6 | 4.5 |

| Derivative B (2-aryl) | 12.4 | 15.1 | 1.2 |

Table 1: Comparative potency of the core scaffold versus functionalized derivatives (Reference Data).

Mechanism of Action Visualization

The following diagram illustrates the dual-pathway potential of MMQCA derivatives in an oncology context, specifically targeting mitochondrial metabolism via SIRT3.

Figure 2: Mechanism of Action for SIRT3-targeted MMQCA derivatives. Inhibition leads to hyperacetylation of mitochondrial proteins, ROS accumulation, and cancer cell death.

Future Outlook & Development

7-Methoxy-2-methylquinoline-4-carboxylic acid is not a final drug but a high-value intermediate . Future development should focus on:

-

C4-Amidation: Converting the carboxylic acid to hydroxamic acids to target HDACs or bulky amides to improve SIRT3 specificity.

-

C2-Arylation: Extending the conjugation at position 2 to enhance DNA intercalation properties for antimicrobial applications.

-

Formulation: The free acid has poor aqueous solubility; salt formation (Sodium/Meglumine) is required for in vivo bioavailability.

References

-

SIRT3 Inhibition: Hui, Y., et al. (2022).[2][3] "Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors." Frontiers in Pharmacology. Link

-

Antimicrobial Activity: Patel, D.B., et al. (2017).[4] "Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation." Journal of Chemical and Pharmaceutical Research. Link

-

COX-2 Inhibition: El-Sayed, M.A., et al. (2009).[5] "Synthesis and biological evaluation of new 4-carboxyl quinoline derivatives as cyclooxygenase-2 inhibitors." Arzneimittelforschung. Link

-

Synthesis Methodology: Tanimoto, K., et al. (2023).[6] "Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction." The Journal of Organic Chemistry. Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors [frontiersin.org]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and biological evaluation of new 4-carboxyl quinoline derivatives as cyclooxygenase-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

Technical Guide: 7-Methoxy-2-methylquinoline-4-carboxylic Acid Derivatives

Executive Summary

7-Methoxy-2-methylquinoline-4-carboxylic acid represents a specialized scaffold within the quinoline-4-carboxylic acid (cinchophen-like) family. Unlike the widely known fluoroquinolone antibiotics (which are typically 4-oxo-1,4-dihydroquinolines), this fully aromatic quinoline core serves as a pivotal intermediate in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) , SIRT3 inhibitors , and fluorescent biological probes .

Its chemical architecture offers three distinct vectors for medicinal chemistry optimization:

-

C4-Carboxylic Acid: A handle for amidation or esterification to modulate solubility and target binding (e.g., Arg120 interaction in COX-2).

-

C2-Methyl Group: A lipophilic anchor that can be extended to styryl or aryl moieties to enhance potency.

-

C7-Methoxy Group: An electron-donating substituent that modulates the electron density of the quinoline ring, influencing fluorescence quantum yield and metabolic stability.

Part 1: Chemical Architecture & Synthesis

Retrosynthetic Analysis

The most robust route to the 2,4,7-substituted quinoline core is the Pfitzinger Reaction . This method is preferred over the Doebner-Miller synthesis for this specific target because it avoids the harsh acidic conditions that can demethylate the C7-methoxy group and offers higher regioselectivity.

-

Disconnection: The C2-C3 bond and the N1-C2 bond are formed via condensation.

-

Precursors: 5-Methoxyisatin (provides the C7-methoxy and nitrogen source) and Acetone (provides the C2-methyl and C3 carbons).

DOT Visualization: Pfitzinger Synthesis Pathway

Figure 1: The Pfitzinger reaction pathway utilizing 5-methoxyisatin and acetone under alkaline conditions.

Detailed Synthetic Protocol

Objective: Synthesis of 7-Methoxy-2-methylquinoline-4-carboxylic acid (Scale: 10 mmol).

Reagents:

-

5-Methoxyisatin (1.77 g, 10 mmol)

-

Acetone (5 mL, excess)

-

Potassium Hydroxide (33% w/v aqueous solution, 20 mL)

-

Glacial Acetic Acid or HCl (for acidification)

Step-by-Step Methodology:

-

Solubilization: In a 100 mL round-bottom flask equipped with a magnetic stir bar, suspend 5-methoxyisatin (1.77 g) in 33% KOH solution (20 mL). The isatin ring will open to form the yellow isatinate salt.

-

Condensation: Add acetone (5 mL) dropwise to the stirring solution.

-

Reflux: Attach a reflux condenser and heat the mixture to mild reflux (approx. 80°C) for 12–16 hours. The solution will darken as the quinoline core forms.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Remove excess acetone via rotary evaporation if necessary.

-

Dilute with distilled water (20 mL) and chill in an ice bath.

-

-

Precipitation: Slowly acidify the solution with glacial acetic acid (or 2M HCl) to pH 3–4. A voluminous precipitate will form.

-

Purification:

-

Filter the solid under vacuum.[1]

-

Wash the cake with cold water (3 x 10 mL) to remove inorganic salts.

-

Recrystallization: Recrystallize from Ethanol/Water (70:30) to yield off-white to pale yellow needles.

-

Yield Expectation: 65–80%. Validation: 1H NMR (DMSO-d6) should show a singlet for the C2-Methyl (~2.6 ppm) and the C7-Methoxy (~3.9 ppm), with the characteristic aromatic protons in the 7.0–8.5 ppm range.

Part 2: Medicinal Chemistry & SAR[2][3][4][5]

The biological activity of this scaffold is tightly governed by substituents at positions 2, 4, and 7.

Structure-Activity Relationship (SAR) Map

| Position | Substituent | Functional Role | Optimization Strategy |

| C4 | -COOH | Primary Pharmacophore. Critical for hydrogen bonding (e.g., Arg120 in COX-2). | Prodrugs: Convert to ester/amide to improve membrane permeability. Bioisosteres: Replace with tetrazole for improved metabolic stability. |

| C2 | -CH3 | Lipophilic Anchor. Fits into hydrophobic pockets (e.g., Val523 in COX-2). | Extension: Conversion to styryl groups (-CH=CH-Ar) significantly increases potency against SIRT3 and cancer cell lines. |

| C7 | -OCH3 | Electronic Modulator. Electron-donating group (EDG) increases electron density of the ring. | Metabolism: Susceptible to O-demethylation. Replace with -OCF3 or -Cl to block metabolism while maintaining lipophilicity. |

DOT Visualization: SAR Logic

Figure 2: Functional decomposition of the scaffold showing key sites for chemical modification.

Part 3: Pharmacology & Applications[4][6][7]

COX-2 Inhibition (Anti-inflammatory)

Derivatives of 2-methylquinoline-4-carboxylic acid function as selective COX-2 inhibitors.[2] The mechanism involves the carboxylate group anchoring to Arg120 at the entrance of the COX-2 channel, while the quinoline ring resides in the hydrophobic channel.

-

Key Insight: The 7-methoxy group enhances selectivity over COX-1 by optimizing the fit within the slightly larger COX-2 hydrophobic pocket.

SIRT3 Inhibition (Oncology)

Recent studies identify 2-substituted quinoline-4-carboxylic acids as potent inhibitors of Sirtuin-3 (SIRT3) , a mitochondrial NAD+-dependent deacetylase.[3]

-

Mechanism: The scaffold occupies the NAD+ binding site. Extension of the C2-methyl to a 2-(4-acrylamidophenyl) group creates a "warhead" that can covalently modify the enzyme or interact deeply with the substrate tunnel.

-

Therapeutic Potential: Downregulation of SIRT3 is a strategy for treating leukemias (e.g., MLLr leukemic cells) by inducing cell cycle arrest.

Fluorescence Probes

The 7-methoxyquinoline core is inherently fluorescent due to the "push-pull" electronic system created by the electron-donating methoxy group and the electron-withdrawing carboxylic acid.

-

Application: Used as a ratiometric probe for measuring pH or metal ion concentrations (e.g., Zn2+) in biological systems when conjugated to chelating motifs.

Part 4: Experimental Validation Protocols

Protocol A: COX-2 Inhibition Assay (In Vitro)

Principle: Measure the inhibition of Prostaglandin E2 (PGE2) production.

-

Enzyme Prep: Incubate recombinant human COX-2 (1 unit) with test compound (0.01–100 µM) in Tris-HCl buffer (pH 8.0) containing hematin and phenol for 15 minutes at 37°C.

-

Initiation: Add Arachidonic Acid (100 µM) to initiate the reaction.

-

Termination: Stop reaction after 2 minutes using HCl/Stannous Chloride.

-

Quantification: Measure PGE2 levels via ELISA.

-

Analysis: Calculate IC50 using non-linear regression (GraphPad Prism).

Protocol B: Fluorescence Quantum Yield Determination

-

Standard: Use Quinine Sulfate in 0.1 M H2SO4 (Φ = 0.54) as the reference.

-

Measurement: Prepare solutions of the 7-methoxy derivative in Ethanol (Absorbance < 0.1 at excitation wavelength).

-

Excitation: Excite at 350 nm and record emission spectra (380–600 nm).

-

Calculation:

-

Where Grad is the slope of integrated fluorescence intensity vs. absorbance, and η is the refractive index.

-

References

-

Chem-Impex International. "2-Methyl-Quinoline-4-carboxylic acid Product Data." Chem-Impex Catalog. Link

-

Frontiers in Pharmacology. "Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors." Frontiers, 2022. Link

-

National Center for Biotechnology Information. "7-Methoxy-2-methylquinoline-4-carboxylic acid (CAS 189815-81-4)." PubChem Compound Summary. Link

-

Journal of Chemical and Pharmaceutical Research. "Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation." J. Chem. Pharm.[4] Res., 2017, 9(2):216-230.[4] Link

-

Santa Cruz Biotechnology. "2-Hydroxy-7-methoxy-quinoline-4-carboxylic acid Product Sheet." SCBT. Link[5]

Sources

- 1. CN112500341A - Synthesis method of 7-hydroxyquinoline-4-carboxylic acid - Google Patents [patents.google.com]

- 2. Synthesis and biological evaluation of new 4-carboxyl quinoline derivatives as cyclooxygenase-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors [frontiersin.org]

- 4. researchgate.net [researchgate.net]

- 5. scbt.com [scbt.com]

Spectroscopic data of 7-Methoxy-2-methylquinoline-4-carboxylic acid (NMR, IR, MS)

This guide provides an in-depth technical analysis of the spectroscopic characteristics of 7-Methoxy-2-methylquinoline-4-carboxylic acid (CAS: 189815-81-4). It is designed for researchers requiring verified structural data and synthesis protocols for this specific quinoline scaffold, often utilized as a pharmacophore in medicinal chemistry (e.g., NK-3 receptor antagonists).

Compound Profile & Significance

-

IUPAC Name: 7-Methoxy-2-methylquinoline-4-carboxylic acid

-

CAS Number: 189815-81-4[1]

-

Molecular Formula:

-

Molecular Weight: 217.22 g/mol

-

Core Scaffold: Quinoline-4-carboxylic acid (Cinchophen derivative)

-

Key Application: Intermediate in the synthesis of bioactive quinolinecarboxamides and potential neurokinin-3 (NK-3) receptor antagonists [1].

Synthesis & Experimental Protocol

The most reliable route to this specific isomer is the Pfitzinger Reaction , which ensures regiospecificity by condensing a substituted isatin with a ketone.

Reaction Logic

The reaction between 6-methoxyisatin and acetone in an alkaline medium yields the 7-methoxy derivative.

-

Precursor: 6-Methoxyisatin (Methoxy group at position 6 of isatin becomes position 7 of the quinoline ring due to ring expansion).

-

Reagent: Acetone (Provides the C2-methyl group and C3-H).

-

Mechanism: Base-catalyzed ring opening of isatin to isatoic acid, followed by condensation with the enolate of acetone and subsequent cyclization.

Step-by-Step Protocol

-

Preparation: Dissolve 6-methoxyisatin (1.0 eq) in 33% aqueous KOH (approx. 10 eq) and heat to 50°C to ensure ring opening.

-

Condensation: Add acetone (3.0 eq) dropwise to the warm solution.

-

Reflux: Heat the mixture to reflux (approx. 80°C) for 12–24 hours. The solution will darken as the quinoline forms.

-

Workup: Cool the reaction mixture to room temperature.

-

Isolation: Acidify carefully with glacial acetic acid or dilute HCl to pH 4–5. The product, 7-Methoxy-2-methylquinoline-4-carboxylic acid , will precipitate as a solid.

-

Purification: Filter the solid, wash with cold water, and recrystallize from ethanol/water to obtain analytical purity.

Synthesis Workflow Diagram

Caption: Pfitzinger synthesis pathway converting 6-methoxyisatin to the target quinoline acid.

Spectroscopic Characterization

The following data is synthesized from consensus values for 2,7-disubstituted quinoline-4-carboxylic acids reported in medicinal chemistry literature [1].

A. Nuclear Magnetic Resonance ( H NMR)

Solvent: DMSO-

| Position | Shift ( | Multiplicity | Integration | Coupling ( | Assignment Logic |

| COOH | 13.5 - 14.0 | Broad s | 1H | - | Acidic proton (exchangeable) |

| H-5 | 8.45 - 8.55 | d | 1H | 9.2 | Deshielded by C4-COOH (peri-effect) |

| H-3 | 7.85 | s | 1H | - | Isolated aromatic proton on pyridine ring |

| H-8 | 7.40 | d | 1H | 2.5 | Shielded by 7-OMe; meta-coupling to H6 |

| H-6 | 7.25 | dd | 1H | 9.2, 2.5 | Ortho to H5, meta to H8 |

| OCH | 3.92 | s | 3H | - | Characteristic methoxy singlet |

| CH | 2.68 | s | 3H | - | Methyl group at C2 (typical for quinaldines) |

Structural Insight: The key diagnostic signal is the H-5 doublet appearing significantly downfield (~8.5 ppm) due to the anisotropic deshielding effect of the carboxylic acid group at position 4. The H-8 proton appears as a narrow doublet (J ~2.5 Hz) due to meta-coupling, confirming the 7-substitution pattern.

B. Infrared Spectroscopy (FT-IR)

Method: KBr Pellet or ATR

| Wavenumber (cm | Functional Group | Vibrational Mode |

| 2500 – 3300 | O-H (Acid) | Broad stretching (H-bonded dimer) |

| 1680 – 1710 | C=O (Acid) | Carbonyl stretching (conjugated) |

| 1620 | C=N | Quinoline ring stretch |

| 1580, 1500 | C=C (Ar) | Aromatic skeletal vibrations |

| 1230 – 1260 | C-O-C | Aryl alkyl ether stretching (Methoxy) |

C. Mass Spectrometry (MS)

Method: ESI+ or EI (70 eV)

-

Molecular Ion:

(ESI); -

Exact Mass: 217.07

-

Fragmentation Pattern (EI):

-

m/z 217 (100%) : Parent ion.

-

m/z 172/173 : Loss of

( -

m/z 157 : Loss of

from the methoxy group (following decarboxylation).

-

MS Fragmentation Logic Diagram

Caption: Primary fragmentation pathway observed in Electron Impact (EI) mass spectrometry.

References

-

Giardina, G. A., et al. (1997). Discovery of a Novel Class of Potent and Selective Non-Peptide Neurokinin-3 Receptor Antagonists. Journal of Medicinal Chemistry, 40(12), 1794–1807.

- Context: Primary reference for the synthesis and characterization of 2-phenyl and 2-methyl quinoline-4-carboxylic acid deriv

- Pfitzinger, W. (1886). Chinolinderivate aus Isatinsäure. Journal für Praktische Chemie, 33(1), 100. Context: Original methodology for the Pfitzinger reaction used to synthesize this scaffold.

- Pretsch, E., et al. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. Context: Source for standard chemical shift increments for substituted quinolines.

Sources

- 1. 52351-75-4 | 6-Methoxyindoline-2,3-dione | Ethers | Ambeed.com [ambeed.com]

- 2. Frontiers | Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors [frontiersin.org]

- 3. Crystallographic and spectroscopic characterization of 2-[(7-acetyl-4-cyano-6-hydroxy-1,6-dimethyl-8-phenyl-5,6,7,8-tetrahydroisoquinolin-3-yl)sulfanyl]-N-phenylacetamide - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Mechanism of Action of Quinoline-4-Carboxylic Acids

Executive Summary

Quinoline-4-carboxylic acids represent the structural backbone of the quinolone and fluoroquinolone class of antimicrobials. While historically defined by nalidixic acid, modern derivatives (e.g., ciprofloxacin, moxifloxacin) have evolved into broad-spectrum agents. The core mechanism of action (MOA) is the selective inhibition of bacterial Type II topoisomerases—DNA gyrase and Topoisomerase IV. Unlike enzyme inhibitors that merely block catalytic turnover, these compounds act as topoisomerase poisons . They stabilize the covalent DNA-enzyme cleavage complex, converting essential cellular enzymes into DNA-damaging toxins that induce double-strand breaks (DSBs) and cell death.[1]

This guide details the molecular pharmacology, structure-activity relationships (SAR), and validated experimental protocols for assessing this scaffold.

Molecular Pharmacology: The "Poison" Mechanism

Target Specificity

The quinoline-4-carboxylic acid scaffold targets two homologous enzymes essential for bacterial DNA replication:

-

DNA Gyrase (Topoisomerase II):

-

Function: Introduces negative supercoils into DNA using ATP hydrolysis to relieve torsional stress ahead of the replication fork.

-

Primary Target: Gram-negative bacteria (e.g., E. coli, P. aeruginosa).

-

Subunits: GyrA (DNA breakage/reunion) and GyrB (ATP hydrolysis). Quinolones bind primarily to the GyrA-DNA interface.

-

-

Topoisomerase IV:

-

Function: Decatenates (unlink) daughter chromosomes following replication.

-

Primary Target: Gram-positive bacteria (e.g., S. aureus, S. pneumoniae).

-

Subunits: ParC (homologous to GyrA) and ParE (homologous to GyrB).

-

The Water-Metal Ion Bridge Hypothesis

The precise molecular interaction was elusive until high-resolution crystal structures revealed the Water-Metal Ion Bridge . Quinolones do not bind to the protein or DNA in isolation; they bind to the enzyme-DNA interface.

-

The Bridge: A non-catalytic magnesium ion (

) coordinates with the C-3 carboxylate and C-4 keto oxygen of the quinolone.[1][2] -

Anchoring: This

is hydrated by four water molecules.[2] Two of these water molecules form hydrogen bonds with conserved serine (e.g., Ser83 in E. coli GyrA) and acidic residues (e.g., Asp87) on the enzyme.[2] -

Consequence: This bridge locks the drug into the DNA cleavage site, preventing the religation of the DNA strands.

Pathway Visualization: From Binding to Cell Death

Figure 1: The cascade of events triggered by quinoline-4-carboxylic acids. The drug converts a transient catalytic intermediate into a lethal block.

Structure-Activity Relationship (SAR)[3]

The biological activity of the quinoline-4-carboxylic acid scaffold is tightly governed by substitutions at specific positions.[3]

| Position | Substituent | Effect on Activity | Mechanistic Insight |

| C-3 | Carboxylic Acid (-COOH) | Essential | Required for |

| C-4 | Keto Oxygen (=O) | Essential | Partners with C-3 to chelate |

| C-6 | Fluorine (-F) | Critical | Increases lipophilicity for cell penetration; improves binding affinity to the gyrase-DNA complex (origin of "Fluoroquinolones"). |

| C-7 | Heterocycles (Piperazine, Pyrrolidine) | Spectrum | Piperazine increases Gram-negative potency (e.g., Ciprofloxacin). Bulky groups here reduce efflux pump susceptibility. |

| C-8 | Halogen (-F, -Cl) or Methoxy (-OMe) | PK & Resistance | -OMe (e.g., Moxifloxacin) improves activity against anaerobes and reduces the selection of resistant mutants. |

| N-1 | Cyclopropyl, Ethyl, Difluorophenyl | Potency | Cyclopropyl is optimal for steric fit into the enzyme's hydrophobic pocket. |

Mechanisms of Resistance[5][6]

Understanding resistance is critical for interpreting experimental data (e.g., high MIC values).

-

Target Modification (QRDR Mutations):

-

Mutations occur in the Quinolone Resistance-Determining Region (QRDR) of GyrA (Ser83

Leu/Trp) or ParC. -

Mechanism: The mutation removes the hydroxyl group required to anchor the water-metal ion bridge. The drug loses affinity, but the enzyme retains catalytic function.[4]

-

-

Efflux Pumps: Upregulation of pumps (e.g., AcrAB-TolC in E. coli) actively expels the drug from the periplasm.

-

Plasmid-Mediated Resistance (Qnr): Qnr proteins mimic DNA structure and bind to gyrase, physically blocking the quinolone from binding.

Experimental Protocols

Protocol 1: DNA Gyrase Supercoiling Inhibition Assay

Objective: To quantify the inhibitory potency (

Reagents:

-

Relaxed plasmid DNA (e.g., pBR322).[5]

-

Recombinant E. coli DNA Gyrase (Subunits A and B).

-

Assay Buffer: 35 mM Tris-HCl (pH 7.5), 24 mM KCl, 4 mM

, 2 mM DTT, 1.8 mM Spermidine, 1 mM ATP, 6.5% glycerol, 0.1 mg/ml BSA. -

Stop Solution: 0.2% SDS, 0.5 mg/ml Proteinase K.

Workflow Diagram:

Figure 2: Workflow for the DNA Gyrase Supercoiling Inhibition Assay.

Detailed Procedure:

-

Preparation: Dilute test compounds in DMSO (keep final DMSO < 2% to avoid enzyme inhibition).

-

Reaction Setup: In a 30

L reaction volume, combine Assay Buffer, 0.5 -

Initiation: Add 1 unit of DNA Gyrase. Mix gently.

-

Incubation: Incubate at 37°C for 30 minutes.

-

Control Positive: No drug (Full supercoiling).

-

Control Negative: No enzyme (Relaxed DNA only).

-

Reference: Ciprofloxacin (0.1 - 10

M).

-

-

Termination: Add 30

L of Stop Solution. Incubate at 37°C for 15 minutes to digest the protein. -

Visualization: Load samples onto a 1% agarose gel (run without Ethidium Bromide). Stain post-run.

-

Data Interpretation:

-

Supercoiled DNA migrates faster (lower band).

-

Relaxed DNA migrates slower (upper band).

-

Result: As drug concentration increases, the supercoiled band disappears and the relaxed band intensifies.

-

Protocol 2: Cleavable Complex Stabilization Assay (Linearization)

Objective: To confirm the "poison" mechanism. Unlike simple inhibitors, quinolones trap the enzyme in a state where the DNA is cut. Adding SDS reveals this by generating linear DNA.

-

Setup: Identical to the Supercoiling assay, but use supercoiled DNA as the substrate.

-

Incubation: Incubate Enzyme + DNA + Drug at 37°C for 60 minutes.

-

Trapping: Add 1% SDS (final) before adding Proteinase K.

-

Note: SDS denatures the gyrase subunits that are covalently bound to the DNA ends, revealing the double-strand break.

-

-

Analysis: Run on agarose gel containing Ethidium Bromide (0.5

g/mL). -

Result: Appearance of a distinct Linear DNA band (intermediate migration between nicked and supercoiled) indicates successful stabilization of the cleavable complex.

Emerging Therapeutic Modalities

While primarily antibacterial, the quinoline-4-carboxylic acid scaffold is being repurposed.[6]

-

Anticancer (SIRT3 Inhibition): Recent derivatives (e.g., 2-phenyl-quinoline-4-carboxylic acids) inhibit Mitochondrial Sirtuin 3 (SIRT3). This disrupts mitochondrial metabolic homeostasis in leukemia cells, inducing G0/G1 arrest.

-

Antiviral (DHODH Inhibition): Specific derivatives inhibit Dihydroorotate Dehydrogenase (DHODH), a host enzyme required for pyrimidine biosynthesis.[7] This depletes the nucleotide pool necessary for rapid viral replication (e.g., Influenza, broad-spectrum RNA viruses).

References

-

Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Mechanism of quinolone action and resistance. Biochemistry, 53(10), 1565–1574. Link

-

Drlica, K., & Zhao, X. (1997). DNA gyrase, topoisomerase IV, and the 4-quinolones. Microbiology and Molecular Biology Reviews, 61(3), 377–392. Link

-

Wohlkonig, A., et al. (2010). Structural basis of quinolone inhibition of type IIA topoisomerases and target-mediated resistance. Nature Structural & Molecular Biology, 17, 1152–1153. Link

-

Inspiralis. (n.d.). DNA Gyrase Supercoiling Inhibition Assay Protocol. Link

-

Zhang, Y., et al. (2022). Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors.[8][9] Frontiers in Pharmacology. Link

Sources

- 1. mdpi.com [mdpi.com]

- 2. Role of the Water–Metal Ion Bridge in Quinolone Interactions with Escherichia coli Gyrase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. inspiralis.com [inspiralis.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Frontiers | Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors [frontiersin.org]

- 9. Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

In Silico Characterization & Therapeutic Profiling of 7-Methoxy-2-methylquinoline-4-carboxylic Acid

Executive Summary

This technical guide provides a comprehensive in silico modeling framework for 7-Methoxy-2-methylquinoline-4-carboxylic acid , a privileged scaffold in medicinal chemistry. While often utilized as a synthetic intermediate, this specific chemical entity possesses distinct pharmacophoric features—a planar aromatic core, a proton-accepting methoxy group, and an ionizable carboxylic acid tail—that make it a viable candidate for Fragment-Based Drug Design (FBDD) .[1]

This whitepaper moves beyond generic protocols, offering a targeted workflow for characterizing this molecule’s binding potential against DNA Gyrase B (GyrB) and N-myristoyltransferase (NMT) , two validated targets for quinoline-4-carboxylic acid derivatives.[1]

Part 1: Ligand Preparation & Chemical Space Analysis[1]

The Chemical Entity

The molecule consists of a quinoline ring substituted at the 2-position (methyl), 4-position (carboxylic acid), and 7-position (methoxy).[1] This substitution pattern dictates its electronic distribution and solubility profile.

-

SMILES: COc1cc2c(nc(C)c(C(=O)O)c2)cc1

-

Key Pharmacophores:

-

C4-Carboxylic Acid: Primary hydrogen bond donor/acceptor; critical for metal chelation (

) in metalloenzymes.[1] -

N1-Quinoline Nitrogen: Hydrogen bond acceptor; pKa dictates protonation state at physiological pH.

-

C7-Methoxy: Lipophilic electron donor; modulates metabolic stability and hydrophobic pocket occupancy.

-

Conformational Ensemble & DFT Optimization

Before docking, the ligand must be energetically minimized.[1] Standard force fields (MMFF94) are often insufficient for the conjugated quinoline system.

Protocol:

-

Tautomer & Ionization State Generation: At physiological pH (7.4), the carboxylic acid (pKa ~4.[1]5) will be deprotonated (

), while the quinoline nitrogen (pKa ~5) remains largely unprotonated.[1] Crucial Step: Generate states for pH 5.0–9.0 using Epik or Avogadro . -

Geometry Optimization: Perform Density Functional Theory (DFT) calculation using the B3LYP/6-31G * basis set to resolve the planar constraints of the aromatic ring and the rotational barrier of the C4-carboxylate.

Physicochemical Profile (ADMET)

The following data represents a consensus prediction based on SwissADME and ProTox-II algorithms.

| Property | Value | Interpretation |

| Molecular Weight | 217.22 g/mol | Ideal for Fragment-Based Design (<300 Da) |

| LogP (Consensus) | 2.03 | Optimal lipophilicity for membrane permeability |

| TPSA | 48.42 Ų | High oral bioavailability predicted (<140 Ų) |

| H-Bond Donors | 1 | Carboxylic acid (OH) |

| H-Bond Acceptors | 4 | N, O (methoxy), O (carbonyl), O (hydroxyl) |

| Bioavailability Score | 0.55 | Good candidate for oral administration |

| Blood-Brain Barrier | Permeant | Potential for CNS targets (Neurodegenerative) |

Part 2: Target Identification & Molecular Docking[2]

Target Selection Strategy

Quinoline-4-carboxylic acids are structural mimics of the bacterial fluoroquinolone core but lack the fluorine and piperazine ring. The primary target class is Type II Topoisomerases (DNA Gyrase) . Recent literature also identifies Leishmania N-myristoyltransferase (NMT) as a high-affinity target for 2-aryl-quinoline-4-carboxylic acids.

Selected Target: E. coli DNA Gyrase B (ATPase domain) [1]

-

PDB ID: 1KZN or 3U2K

-

Rationale: The 24kDa ATPase domain contains a conserved aspartate residue that interacts strongly with the carboxylate group of the ligand.

Docking Workflow Visualization

The following diagram outlines the logic flow from ligand preparation to binding energy analysis.

Figure 1: Strategic workflow for the molecular docking of quinoline derivatives against DNA Gyrase B.

Step-by-Step Docking Protocol

Step 1: Protein Preparation

-

Download PDB structure 1KZN.

-

Remove crystallographic water molecules (unless bridging

is present; for GyrB ATPase, waters are usually removed).[1] -

Add polar hydrogens and compute Gasteiger charges.

-

Critical Check: Ensure the active site

ion is retained if using a force field that supports metallo-ligand interactions.

Step 2: Grid Box Definition

-

Center: Coordinates of the co-crystallized ligand (Clorobiocin) or residues Asp73, Arg76, and Thr165 .

-

Dimensions:

Å. A tighter box increases search efficiency for this fragment-sized molecule.

Step 3: Execution (AutoDock Vina)

-

Exhaustiveness: Set to 32 (High).

-

Energy Range: 4 kcal/mol.

-

Modes: Generate 10 poses.

Step 4: Interaction Analysis Look for the "Salt Bridge-Hydrogen Bond Network" :

-

C4-Carboxylate: Should form a salt bridge with Arg76 or H-bond with Asp73 .

-

C7-Methoxy: Should occupy the hydrophobic pocket lined by Val43 or Ile78 .

-

Quinoline Ring:

-

Part 3: Molecular Dynamics (MD) Simulation

Docking provides a static snapshot. MD simulations are required to validate the stability of the predicted binding pose over time (100 ns).

Simulation Setup (GROMACS)

-

Topology Generation:

-

Protein: CHARMM36m force field.

-

Ligand: CGenFF (CHARMM General Force Field) for parameter generation.[1]

-

-

Solvation: TIP3P water model in a cubic box (1.0 nm buffer).

-

Neutralization: Add

and

Stability Metrics

Analyze the trajectory for the following:

-

RMSD (Root Mean Square Deviation): Ligand RMSD < 2.0 Å relative to the protein backbone indicates a stable complex.

-

H-Bond Lifetime: Calculate the percentage of simulation time the Arg76 salt bridge exists. >60% occupancy confirms specific binding.

Mechanism of Action Diagram

The following diagram illustrates the specific molecular interactions stabilizing the complex.

Figure 2: Predicted molecular interaction map between 7-Methoxy-2-methylquinoline-4-carboxylic acid and GyrB.

Part 4: Conclusion & Strategic Recommendations

7-Methoxy-2-methylquinoline-4-carboxylic acid is a robust "lead-like" scaffold. Its high ligand efficiency (LE) and favorable ADMET profile make it an ideal starting point for optimization.

Recommendations for Optimization:

-

Potency: The C2-methyl group is a "growth vector." Replacing it with a larger heteroaromatic ring (e.g., oxadiazole) could extend the molecule into the auxiliary binding pocket of GyrB, drastically improving affinity.[1]

-

Solubility: While the carboxylic acid ensures solubility, it may limit cell membrane permeability in Gram-negative bacteria. Consider an ester prodrug strategy for delivery, which is hydrolyzed intracellularly to the active acid species.[1]

References

-

PubChem. (2025).[2][3] 7-Methoxy-4-methylquinoline Compound Summary. National Library of Medicine. [Link]

-

Frontiers in Chemistry. (2025). In silico target identification and pharmacokinetic profiling of 2-aryl-quinoline-4-carboxylic acid derivatives as potential antileishmanial agents. [Link]

-

MDPI Biomedicines. (2023). DNA Gyrase as a Target for Quinolones. [Link][1]

-

Bon View Press. (2025).[4] In Silico Molecular Docking and ADMET Analysis of Quinoline Compounds as Anti-SARS-CoV-2 Agents. [Link][4]

Sources

- 1. Frontiers | Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors [frontiersin.org]

- 2. 7-Methoxy-4-methylquinoline | C11H11NO | CID 13685551 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 7-Methoxy-4-oxo-1,4-dihydroquinoline-6-carboxylic acid | C11H9NO4 | CID 22936439 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. ojs.bonviewpress.com [ojs.bonviewpress.com]

Technical Deep Dive: 7-Methoxyquinoline Derivatives in Drug Discovery

Executive Summary

The 7-methoxyquinoline scaffold represents a privileged substructure in modern medicinal chemistry, distinguished by its ability to modulate physicochemical properties and target engagement profiles distinct from its unsubstituted or halogenated counterparts. Unlike the ubiquitous 6,7-dimethoxy motif found in EGFR inhibitors (e.g., gefitinib), the mono-substituted 7-methoxyquinoline core offers a unique electronic landscape. It functions as a critical hydrogen-bond acceptor in acetylcholinesterase (AChE) inhibitors, modulates lipophilicity in antimalarials to overcome chloroquine resistance, and serves as a tunable anchor for VEGFR-2 kinase inhibition. This guide analyzes the synthesis, structure-activity relationships (SAR), and therapeutic utility of this scaffold.[1][2][3][4]

Part 1: Chemical Architecture & Synthesis

The Synthetic Core: Accessing the Scaffold

The most robust industrial route to 7-methoxyquinoline derivatives is the Gould-Jacobs reaction . This sequence is preferred over the Skraup or Friedländer synthesis for this specific scaffold due to its scalability and regioselectivity, avoiding the formation of toxic isomers often seen with vigorous acid-catalyzed cyclizations.

Mechanism & Causality

The synthesis begins with m-anisidine. The choice of starting material is critical: the methoxy group at the meta position directs cyclization to the para position relative to itself (sterically less hindered than ortho), but regioselectivity must be controlled.

-

Condensation: m-Anisidine reacts with diethyl ethoxymethylenemalonate (EMME).

-

Cyclization: Thermal cyclization (Dowtherm A, ~250°C) closes the ring. The electron-donating methoxy group facilitates the electrophilic aromatic substitution step required for ring closure.

-

Functionalization: The resulting 4-hydroxy-7-methoxyquinoline is a tautomer of the quinolone. It is converted to 4-chloro-7-methoxyquinoline using POCl₃, creating the versatile electrophilic center at C4 for SNAr coupling.

Visualization: Synthesis Workflow

Caption: Step-wise synthesis of the reactive 4-chloro-7-methoxyquinoline core via the Gould-Jacobs reaction.

Part 2: Medicinal Chemistry & SAR[1][5][6][7][8][9][10]

The 7-methoxy group is not merely a passive substituent; it actively dictates the pharmacodynamics of the molecule.

Electronic Modulation (The "Push" Effect)

The methoxy group at position 7 is a strong resonance donor (+M effect).

-

Effect on N1: It increases the electron density at the quinoline nitrogen (N1). This raises the pKa, making the nitrogen a better hydrogen bond acceptor and more likely to be protonated at physiological pH compared to 7-chloro derivatives.

-

Effect on C4: It destabilizes the C4 position for nucleophilic attack slightly more than electron-withdrawing groups, requiring higher temperatures for SNAr reactions, but the resulting amino-quinolines are more stable against metabolic hydrolysis.

Binding Interaction (The "Anchor")

In protein binding pockets, the oxygen of the 7-OMe group acts as a specific hydrogen bond acceptor.

-

Case Study (AChE): In 7-methoxytacrine derivatives, the 7-OMe forms a critical H-bond with Ser298 in the peripheral anionic site (PAS) of Acetylcholinesterase.[2] This interaction is absent in unsubstituted tacrine, explaining the enhanced potency and selectivity of the 7-methoxy analogs.

Visualization: SAR Logic Map

Caption: Structure-Activity Relationship (SAR) map detailing the functional roles of the 7-methoxy substituent.

Part 3: Therapeutic Applications[3][4][7][10][11][12]

Neuroscience: Alzheimer’s Disease (AChE Inhibitors)

Compound Class: 7-Methoxytacrine derivatives.[2] Mechanism: Dual binding site inhibition. While Tacrine was the first FDA-approved AChE inhibitor, it suffered from hepatotoxicity. The 7-methoxytacrine scaffold serves as a superior "head" group in heterodimeric ligands.

-

Why it works: The 7-OMe group anchors the molecule in the active site gorge via Ser298, while a linker connects it to a second moiety (e.g., p-anisidine) that binds to the peripheral site. This "dual binding" blocks the enzyme's catalytic function and prevents amyloid-beta aggregation, which is catalyzed by the peripheral site.

Infectious Disease: Antimalarials

Compound Class: 6-chloro-7-methoxy-4-aminoquinolines. Mechanism: Inhibition of Hemozoin formation. Chloroquine resistance is widespread. Modifying the scaffold by adding a 7-methoxy group (often shifting the chlorine to position 6) alters the pKa and lipophilicity.

-

Advantage: These derivatives maintain the ability to accumulate in the parasite's acidic digestive vacuole (lysosomotropism) but evade the efflux transporters (PfCRT) that pump out chloroquine. The 7-OMe group improves solubility compared to the bis-chloro analogs.

Oncology: VEGFR-2 Kinase Inhibitors

Compound Class: 7-[(pyridin-4-yl)methoxy]quinolines.[5] Mechanism: ATP-competitive inhibition. In kinase inhibitors, the quinoline nitrogen often binds to the hinge region of the kinase ATP pocket.

-

Role of 7-Alkoxy: Extending the 7-position with a methoxy-linked pyridine allows the molecule to reach into the solvent-exposed area or specific hydrophobic pockets of VEGFR-2, enhancing potency (IC50 values often in the low nanomolar range).

Part 4: Experimental Protocols

Protocol A: Synthesis of 4-Chloro-7-methoxyquinoline

This protocol yields the key electrophilic intermediate for library generation.

Reagents: m-Anisidine (1.0 eq), Diethyl ethoxymethylenemalonate (1.0 eq), Diphenyl ether (solvent), POCl₃.

-

Condensation: Mix m-anisidine and EMME in a round-bottom flask. Heat to 110°C for 2 hours. Ethanol is evolved (use a Dean-Stark trap or open vessel with ventilation).

-

Checkpoint: Monitor TLC for disappearance of amine.

-

-

Cyclization: Add the resulting acrylate oil dropwise to boiling diphenyl ether (250°C). Caution: Exothermic. Maintain reflux for 1 hour.

-

Work-up: Cool to RT. Dilute with hexane to precipitate the 4-hydroxy-7-methoxyquinoline. Filter and wash with hexane to remove high-boiling solvent.

-

-

Chlorination: Suspend the solid in POCl₃ (5.0 eq). Reflux for 3 hours.

-

Quenching: Pour the cooled mixture onto crushed ice/ammonia water (maintain pH > 8).

-

Extraction: Extract with Dichloromethane (DCM). Dry over MgSO₄.

-

Yield: Expect 70-80% off-white solid.

-

Protocol B: Ellman’s Assay for AChE Inhibition

Validates the biological activity of 7-methoxytacrine derivatives.

Principle: AChE hydrolyzes acetylthiocholine (ATCh) to thiocholine. Thiocholine reacts with DTNB (Ellman's reagent) to produce a yellow anion (TNB), measured at 412 nm.

Procedure:

-

Buffer: 0.1 M Phosphate buffer (pH 8.0).

-

Enzyme: Human recombinant AChE (0.1 U/mL).

-

Substrate: Acetylthiocholine iodide (0.5 mM).

-

Chromogen: DTNB (0.3 mM).

-

Test Compound: Dissolve in DMSO, dilute to varying concentrations (1 nM – 10 µM).

-

Workflow:

-

Incubate Enzyme + Test Compound + Buffer for 20 mins at 25°C.

-

Add DTNB and ATCh.

-

Measure Absorbance (412 nm) kinetically for 5 mins.

-

-

Calculation: Determine IC50 by plotting % Inhibition vs. Log[Concentration].

Data Summary: Comparative Activity

| Compound Class | Core Substitution | Primary Target | Key Interaction/Feature | Activity Range (IC50) |

| Tacrine | 1,2,3,4-tetrahydroacridine | AChE | Hydrophobic Stacking | ~200 nM |

| 7-Methoxytacrine | 7-methoxy-1,2,3,4-tetrahydroacridine | AChE | H-bond to Ser298 | 10 - 50 nM |

| Chloroquine | 7-chloroquinoline | Heme Polymerase | Heme Stacking | ~15 nM (Sensitive) |

| Mod. Quinolone | 6-chloro-7-methoxy | Heme Polymerase | Metabolic Stability | <10 nM (Resistant) |

| VEGFR Inhibitor | 7-(pyridylmethoxy)quinoline | VEGFR-2 | Hinge Binder + Solvent Reach | <5 nM |

References

-

Musilek, K., et al. (2011). "Design, synthesis and structure-activity relationship of new 7-methoxytacrine-adamantylamine heterodimers as cholinesterase inhibitors." Journal of Enzyme Inhibition and Medicinal Chemistry. Link

-

Cross, R.M., et al. (2014).[4] "Orally Bioavailable 6-Chloro-7-methoxy-4(1H)-quinolones Efficacious against Multiple Stages of Plasmodium."[4] Journal of Medicinal Chemistry. Link

-

Gould, R.G., & Jacobs, W.A. (1939). "The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines." Journal of the American Chemical Society.[6] Link

-

Nepovimova, E., et al. (2014). "7-Methoxytacrine-p-Anisidine Hybrids as Novel Dual Binding Site Acetylcholinesterase Inhibitors for Alzheimer's Disease Treatment." Molecules. Link

-

Solomon, V.R., & Lee, H. (2011). "Quinoline as a privileged scaffold in cancer drug discovery."[5][7] Current Medicinal Chemistry. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. 7-Methoxytacrine-p-Anisidine Hybrids as Novel Dual Binding Site Acetylcholinesterase Inhibitors for Alzheimer’s Disease Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Orally bioavailable 6-chloro-7-methoxy-4(1H)-quinolones efficacious against multiple stages of Plasmodium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. tandfonline.com [tandfonline.com]

- 7. Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]

Antimalarial potential of substituted quinoline-4-carboxylic acids

Technical Guide: Antimalarial Potential of Substituted Quinoline-4-Carboxylic Acids

Executive Summary

The emergence of multidrug-resistant Plasmodium falciparum strains has necessitated the re-evaluation of privileged scaffolds. The quinoline-4-carboxylic acid (cinchoninic acid) core represents a critical bridge between the historic efficacy of quinine and modern synthetic precision. Unlike the 4-aminoquinolines (e.g., chloroquine) which rely on a basic side chain for lysosomotropism, the 4-carboxylic acid moiety offers unique solubility profiles, hydrogen-bonding capabilities, and a versatile handle for derivatization into amides (e.g., the clinical candidate DDD107498).

This technical guide provides a rigorous analysis of the structure-activity relationships (SAR), synthetic protocols, and mechanistic validation of this scaffold. It is designed for medicinal chemists and pharmacologists seeking to exploit this chemical space for next-generation antimalarials.

Chemical Rationale & Structure-Activity Relationship (SAR)

The quinoline-4-carboxylic acid scaffold functions as a "molecular clamp" for heme detoxification inhibition. Its efficacy is dictated by the electronic and steric environment of three specific zones:

Zone A: The C4 Carboxylic Acid (The Anchor)

-

Function: Unlike the 4-amino group of chloroquine, the C4-carboxylate exists as a zwitterion or anion at physiological pH. In the acidic digestive vacuole (pH ~5.0), it can participate in hydrogen bonding with the propionic acid side chains of ferriprotoporphyrin IX (FPIX).

-

Derivatization Potential: This group is the primary vector for optimization. Converting the acid to a carboxamide significantly alters the mechanism. While the free acid inhibits heme polymerization, specific carboxamides (e.g., DDD107498) have been shown to inhibit P. falciparum elongation factor 2 (PfEF2), creating a dual-mechanism potential.

Zone B: The C2-Position (The Lipophilic Tail)

-

Aryl Substitutions: Introduction of a 2-phenyl or 2-biphenyl group enhances

- -

Vinyl/Alkenyl Groups: Recent studies indicate that 2-vinyl substitutions can increase potency by 5-fold compared to methyl analogs, likely due to extended conjugation improving the electronic overlap with the heme system.

Zone C: The Benzenoid Ring (C6, C7, C8)

-

Metabolic Blockade: Halogenation (Cl, F) at C6 or C8 prevents oxidative metabolism (CYP450 degradation), extending half-life.

-

Electronic Tuning: Electron-donating groups (e.g., -OMe) at C6 mimic the quinine/quinidine substitution pattern, enhancing electron density in the aromatic system and strengthening the drug-heme interaction.

Synthetic Pathway: The Pfitzinger Reaction[1][2]

The most robust route to this scaffold is the Pfitzinger Reaction , which condenses isatin with a ketone under basic conditions. This method is preferred over the Skraup or Doebner-Miller syntheses due to its high atom economy and regioselectivity.

Mechanism & Workflow

The reaction proceeds via the base-catalyzed ring opening of isatin to isatinic acid, followed by an aldol-type condensation with the ketone.

Figure 1: The Pfitzinger reaction pathway for high-yield synthesis of quinoline-4-carboxylic acids.[1]

Protocol 1: Microwave-Assisted Synthesis

-

Reagents: 5-Chloroisatin (10 mmol), Acetophenone derivative (10 mmol), KOH (33% aq, 15 mL).

-

Step 1: Combine isatin and KOH in a microwave-safe vessel. Irradiate at 300W (approx. 80°C) for 2 minutes to ensure ring opening.

-

Step 2: Add the acetophenone.[2] Irradiate at 300W for 8-10 minutes.

-

Step 3: Cool to room temperature. The mixture will be a dark solution.[1]

-

Step 4: Pour into ice-water (100 mL).

-

Step 5: Acidify dropwise with Glacial Acetic Acid to pH 4-5. The product will precipitate as a pale yellow/off-white solid.

-

Step 6: Filter, wash with cold water, and recrystallize from ethanol.

Mechanism of Action: Heme Detoxification

The malaria parasite degrades hemoglobin in its digestive vacuole, releasing free heme (Ferriprotoporphyrin IX), which is toxic.[3][4][5][6] The parasite detoxifies this by polymerizing it into inert Hemozoin (beta-hematin).[7][8]

Substituted quinoline-4-carboxylic acids act primarily by capping the growing hemozoin crystal. The planar quinoline ring intercalates with the heme dimer, while the C4-carboxylic acid interacts electrostatically, preventing the addition of the next heme unit.

Figure 2: Inhibition of the heme detoxification pathway by quinoline-4-carboxylic acids.

Biological Evaluation Protocols

To validate the efficacy of synthesized derivatives, a tiered screening approach is required.

Protocol 2: In Vitro Beta-Hematin Inhibition Assay (BHIA)

This cell-free assay quantifies the drug's ability to prevent heme polymerization, serving as a direct proxy for the mechanism described above.

-